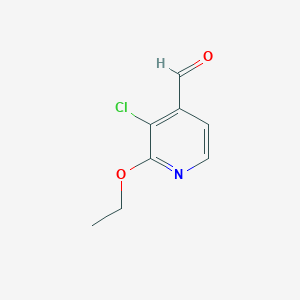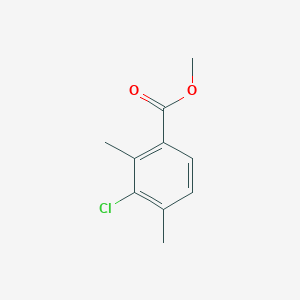
4-Bromo-2,3-difluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2,3-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-07-7 . It has a molecular weight of 318.95 and its IUPAC name is 2-(4-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups, making it a popular choice in organic synthesis .
Preparation of Boronic Acids
The compound can be hydrolyzed to form boronic acids . This transformation is significant due to the high propensity of the liberated diol to regenerate the pinacol boronic ester .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . This is particularly true when boron-carriers are suitable .
Synthesis of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives . This is achieved by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Protodeboronation of Activated Benzylic Substrates
The compound can be used in the protodeboronation of activated benzylic substrates . This is a useful transformation in organic synthesis .
Transition Metal Catalyzed C-C Bond Formation
The compound is generally used in metal-catalyzed C-C bond formation reactions . This is a fundamental process in the construction of complex organic molecules .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
Zukünftige Richtungen
The Suzuki–Miyaura (SM) coupling reaction, which uses organoboron reagents like “4-Bromo-2,3-difluorophenylboronic acid pinacol ester”, is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . As such, the development of new boron reagents and the further optimization of these reactions could be a potential future direction .
Wirkmechanismus
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester forms a complex with a palladium catalyst. The boronic ester then transfers its organic group to the palladium atom, replacing a halide group on the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-Bromo-2,3-difluorophenylboronic acid pinacol ester, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction can be used to construct complex organic molecules, making it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .
Pharmacokinetics
Boronic esters are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion . The stability of boronic esters also impacts their bioavailability, as they are resistant to metabolic degradation .
Result of Action
The primary result of the action of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .
Action Environment
The action of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the compound’s stability can be affected by exposure to air and moisture . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYARMQADFUSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-difluorophenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














